Cas no 934664-42-3 (tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate)

tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate structure
934664-42-3 structure
Product Name:tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
CAS 번호:934664-42-3
MF:C9H15NO3
메가와트:185.220302820206
MDL:MFCD19443902
CID:2102181
PubChem ID:66521770
Update Time:2024-10-26

tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate 화학적 및 물리적 성질

이름 및 식별자

    • 2-OXA-5-AZASPIRO[2.3]HEXANE-5-CARBOXYLIC ACID TERT-BUTYL ESTER
    • 1,1-dimethylethyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
    • tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
    • tert-Butyl 1-oxa-5-azaspiro[2.3]hexan-5-carboxylate
    • J-510182
    • Z1251416072
    • CS-0048471
    • SCHEMBL1489016
    • EN300-211687
    • tert-butyl1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
    • AKOS015950458
    • DB-328700
    • AS-52730
    • MFCD19443902
    • 934664-42-3
    • SB40793
    • P15558
    • JYLOFVXRGBRINO-UHFFFAOYSA-N
    • SY099130
    • 5-Boc-1-oxa-5-azaspiro[2.3]hexane
    • oxa-5-azaspiro[2.3]hexane-5-carboxylic acid tert-butyl ester
    • F1905-8098
    • MDL: MFCD19443902
    • 인치: 1S/C9H15NO3/c1-8(2,3)13-7(11)10-4-9(5-10)6-12-9/h4-6H2,1-3H3
    • InChIKey: JYLOFVXRGBRINO-UHFFFAOYSA-N
    • 미소: O=C(N1CC2(CO2)C1)OC(C)(C)C

계산된 속성

  • 정밀분자량: 185.10519334g/mol
  • 동위원소 질량: 185.10519334g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 4
  • 중원자 수량: 13
  • 회전 가능한 화학 키 수량: 3
  • 복잡도: 238
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 0.4
  • 토폴로지 분자 극성 표면적: 42.1Ų

실험적 성질

  • 비등점: 259.5±33.0°C at 760 mmHg

tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate 보안 정보

tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
Enamine
EN300-211687-100mg
tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
934664-42-3 95.0%
100mg
$300.0 2022-02-28
Enamine
EN300-211687-250mg
tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
934664-42-3 95.0%
250mg
$342.0 2022-02-28
Enamine
EN300-211687-500mg
tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
934664-42-3 95.0%
500mg
$385.0 2022-02-28
Enamine
EN300-211687-1000mg
tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
934664-42-3 95.0%
1g
$428.0 2022-02-28
Enamine
EN300-211687-2500mg
tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
934664-42-3 95.0%
2500mg
$733.0 2022-02-28
Enamine
EN300-211687-5000mg
tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
934664-42-3 95.0%
5g
$1240.0 2022-02-28
Enamine
EN300-211687-10000mg
tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
934664-42-3 95.0%
10g
$2254.0 2022-02-28
Chemenu
CM219144-1g
tert-Butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
934664-42-3 97%
1g
$583 2021-08-04
Chemenu
CM219144-5g
tert-Butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
934664-42-3 97%
5g
$1748 2021-08-04
TRC
T205780-10mg
tert-Butyl 1-Oxa-5-azaspiro[2.3]hexane-5-carboxylate
934664-42-3
10mg
$ 50.00 2022-06-03

tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ;  0 °C → 25 °C; 7 h, 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  18 h, 25 °C
참조
Identification of false positives in "HTS hits to lead": The application of Bayesian models in HTS triage to rapidly deliver a series of selective TRPV4 antagonists
Skerratt, Sarah E.; Mills, James E. J.; Mistry, Jayesh, MedChemComm, 2013, 4(1), 244-251

합성 방법 2

반응 조건
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform ;  2 d, rt
1.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water
참조
Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts toward XL518 (GDC-0973)
Rice, Kenneth D.; Aay, Naing; Anand, Neel K.; Blazey, Charles M.; Bowles, Owen J.; et al, ACS Medicinal Chemistry Letters, 2012, 3(5), 416-421

합성 방법 3

반응 조건
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform ;  2 d, rt
1.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water ;  rt
참조
N-Acylazetidine derivatives as MEK inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer
, World Intellectual Property Organization, , ,

합성 방법 4

반응 조건
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform ;  2 d, rt
1.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water
참조
Preparation of azetidines as MEK kinase inhibitors for the treatment of proliferative diseases, especially cancer
, World Intellectual Property Organization, , ,

합성 방법 5

반응 조건
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  48 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
참조
Imidazo[5,1-a]isoindoline derivatives as TDO2 inhibitors and their preparation
, United States, , ,

합성 방법 6

반응 조건
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 5 h, rt
참조
Spiro-heterocyclic compound, its preparing method and application as RORγt inhibitor
, China, , ,

합성 방법 7

반응 조건
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform ;  2 d, rt
1.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water ;  rt
참조
Preparation of N-acylazetidine MEK inhibitors and 4-aryl-2-aminopyrimidine or 4-aryl-2-aminoalkylpyrimidine JAK-2 inhibitors and their combinations useful for treating neoplasm
, World Intellectual Property Organization, , ,

합성 방법 8

반응 조건
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform ;  48 h, 25 °C
1.2 Reagents: Sodium bicarbonate ,  Sodium sulfite Solvents: Water
참조
Preparation of non-fused tricyclic compounds for the treatment of cancer
, World Intellectual Property Organization, , ,

합성 방법 9

반응 조건
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  30 °C; 40 h, 30 °C
참조
Related orphan receptor γ regulator and its pharmaceutically acceptable salt
, China, , ,

합성 방법 10

반응 조건
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform ;  0 °C
1.2 Reagents: Isopropanol ;  10 min, 0 °C; 0 °C → rt; 19 h, rt; rt → 0 °C; 0 °C; 2 h, 0 °C → rt; rt; rt → 0 °C
1.3 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water ;  0 °C → 10 °C; 30 min
참조
Preparation of triazolopyridine derivatives for use as PIM kinase inhibitors
, World Intellectual Property Organization, , ,

합성 방법 11

반응 조건
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  48 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
참조
Preparation of imidazoisoindole compounds as TDO2 inhibitors
, World Intellectual Property Organization, , ,

합성 방법 12

반응 조건
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform ;  cooled; overnight, rt
참조
Preparation of 10a-azalide compounds having 4-membered ring structure as antibacterial agents
, World Intellectual Property Organization, , ,

tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate Raw materials

tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate Preparation Products

tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:934664-42-3)tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
주문 번호:A901009
인벤토리 상태:in Stock
재다:1g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 12:07
가격 ($):299.0
Email:sales@amadischem.com
추천 공급업체
Amadis Chemical Company Limited
(CAS:934664-42-3)tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
A901009
순결:99%
재다:1g
가격 ($):299.0
Email